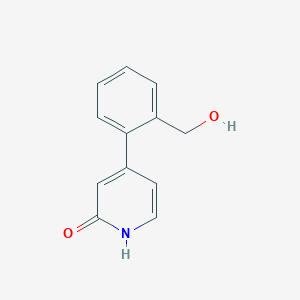

2-Hydroxy-4-(2-hydroxymethylphenyl)pyridine

Vue d'ensemble

Description

2-Hydroxy-4-(2-hydroxymethylphenyl)pyridine, also known as HMP, is a chemical compound that has gained attention in recent years due to its potential application in scientific research. HMP is a pyridine derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. In

Applications De Recherche Scientifique

Magnetic and Optical Properties

The use of 2-(hydroxymethyl)pyridine in 4f metal chemistry has led to the discovery of a new family of Ln(III)(9) clusters with sandglass-like topology, demonstrating dual physical properties. Specifically, the Dy(III) variant exhibits single-molecule magnetism behavior, whereas the Eu(III) analogue is known for its intense red photoluminescence. This highlights the compound's potential in developing materials with specific magnetic and optical functionalities (Dimitris I. Alexandropoulos et al., 2011).

Electrochemical Properties

Research into the electroreduction of substituents on a pyridine ring, including hydroxymethyl groups, in aqueous sulfuric acid has provided insights into the electrochemical behaviors of these compounds. This study underscores the potential applications of such compounds in electrochemical synthesis and modifications, offering a foundation for further exploration into efficient and selective electrochemical reactions (T. Nonaka et al., 1981).

High-Performance Polymers

The development of high transparent polyimides containing pyridine and biphenyl units, synthesized from isomeric pyridine-containing aromatic diamine monomers, showcases the role of these compounds in enhancing the solubility, thermal, mechanical, and optical properties of high-performance polymers. The study of these polymers reveals the impact of structural variations on their properties, paving the way for advanced materials in electronics and optics (Y. Guan et al., 2015).

Corrosion Inhibition

The investigation of pyridine derivatives, including those with hydroxymethyl substituents, as corrosion inhibitors for steel in acidic environments highlights their potential in protecting industrial materials. The efficiency of these compounds in mitigating corrosion through adsorption and the formation of protective layers on metal surfaces illustrates their utility in extending the lifespan of metal components in harsh chemical conditions (K. R. Ansari et al., 2015).

Synthesis of 3-(2-hydroxyaryl)pyridines

The regioselective synthesis of 3-(2-hydroxyphenyl)pyridines from pyridine N-oxides and silylaryl triflates presents a novel, metal-free approach to creating substituted pyridines. This methodology offers a straightforward and efficient route for the synthesis of these compounds, which are valuable intermediates in the production of pharmaceuticals and fine chemicals (C. Raminelli et al., 2006).

Photophysical Studies

The exploration of the photophysical characteristics of 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine (AHPIP-c) and its analogues sheds light on the intramolecular charge transfer and excited state intramolecular proton transfer processes. These findings contribute to the understanding of the photophysical behavior of similar compounds, with potential applications in the development of photofunctional materials (S. Behera et al., 2015).

Propriétés

IUPAC Name |

4-[2-(hydroxymethyl)phenyl]-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-8-10-3-1-2-4-11(10)9-5-6-13-12(15)7-9/h1-7,14H,8H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBLLKZJHNUECY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)C2=CC(=O)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682598 | |

| Record name | 4-[2-(Hydroxymethyl)phenyl]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261992-32-8 | |

| Record name | 4-[2-(Hydroxymethyl)phenyl]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidin-4-yl]acetic acid](/img/structure/B1651362.png)

![5-Piperidin-4-yl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B1651367.png)

![ethyl 6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylate](/img/structure/B1651372.png)

![Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B1651375.png)